(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile
CAS No.: 1025666-41-4
Cat. No.: VC5085323
Molecular Formula: C20H19BrClN3O2S
Molecular Weight: 480.81
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1025666-41-4 |
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Molecular Formula | C20H19BrClN3O2S |
Molecular Weight | 480.81 |
IUPAC Name | (Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14- |
Standard InChI Key | AZOGVEKKODODNU-RGEXLXHISA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₉BrClN₃O₂S, reflects a hybrid structure integrating sulfonamide, piperazine, and aromatic functionalities. Key features include:
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A Z-configured prop-2-enenitrile backbone, ensuring stereochemical specificity.
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A 4-bromobenzenesulfonyl group at position 2, contributing to electrophilic reactivity.
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A 4-(5-chloro-2-methylphenyl)piperazine substituent at position 3, enabling receptor interaction.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Weight | 480.81 g/mol |
IUPAC Name | (Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile |
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
InChI Key | AZOGVEKKODODNU-RGEXLXHISA-N |
The stereochemistry, confirmed by the Z-configuration (InChI descriptor), critically influences binding affinity to biological targets.
Synthesis and Derivative Development
Key Synthetic Pathways
Synthesis involves multi-step reactions, leveraging 4-bromobenzenesulfonyl chloride as a precursor :
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Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with a prop-2-enenitrile intermediate under basic conditions.
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Piperazine Coupling: Introducing the 4-(5-chloro-2-methylphenyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.
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Stereochemical Control: Optimizing reaction conditions (e.g., temperature, catalysts) to favor the Z-isomer.
Table 2: Precursor Roles
Precursor | Role | Source |
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4-Bromobenzenesulfonyl chloride | Sulfonyl group donor | Fisher Scientific |
4-(5-Chloro-2-methylphenyl)piperazine | Piperazine scaffold provider | Patent WO2022032073A2 |
Patented methodologies for analogous sulfonamides highlight the use of microwave-assisted synthesis to enhance yield and purity .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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The bromobenzenesulfonyl group enhances membrane permeability and target engagement.
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The chlorophenyl-piperazine moiety likely interacts with hydrophobic enzyme pockets, as seen in serotonin receptor antagonists .
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
Predicted properties using SwissADME:
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Lipophilicity (LogP): ~4.2 (moderate, favoring blood-brain barrier penetration).
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Solubility: Low aqueous solubility (<0.1 mg/mL), necessitating prodrug formulations.
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CYP450 Interactions: High affinity for CYP3A4, risking drug-drug interactions.
Future Directions and Applications
Synthetic Optimization
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Chiral Resolution: Developing enantioselective routes to isolate pharmacologically active isomers.
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Prodrug Design: Incorporating phosphate esters to improve bioavailability.
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